molecular formula C18H29NO3S B2363723 {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine CAS No. 946309-65-5

{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine

Cat. No.: B2363723
CAS No.: 946309-65-5
M. Wt: 339.49
InChI Key: YKXTZXIZQAIZQD-UHFFFAOYSA-N
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Description

{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine is a synthetic chemical compound of interest in medicinal chemistry and chemical biology research. With a molecular structure featuring a sulfonamide group linking a sterically hindered 5-tert-butyl-2-methoxyphenyl moiety to a cyclohexylmethylamine group, this compound is a potential candidate for use as a building block in the development of more complex molecules or as a precursor for pharmaceutical research. Sulfonamide-based compounds are known to exhibit a wide range of biological activities and are frequently explored in the design of enzyme inhibitors, particularly targeting proteases . This compound is provided as a high-purity material to ensure consistency and reliability in experimental results. It is intended for laboratory research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

5-tert-butyl-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3S/c1-18(2,3)14-11-12-16(22-5)17(13-14)23(20,21)19(4)15-9-7-6-8-10-15/h11-13,15H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXTZXIZQAIZQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophenol Oxidation Route

Step 1: Synthesis of 5-(tert-Butyl)-2-methoxythiophenol

  • Starting material : 4-(tert-Butyl)-2-methoxyphenol undergoes thiolation using Lawesson’s reagent (2.2 equiv) in toluene at 110°C for 12 hours.
  • Yield : 78–85% after silica gel chromatography.

Step 2: Oxidation to Sulfonic Acid

  • Treat thiophenol with H₂O₂ (30%) in acetic acid at 0–5°C for 2 hours.
  • Yield : >90% sulfonic acid.

Step 3: Conversion to Sulfonyl Chloride

  • React sulfonic acid with PCl₅ (3 equiv) in refluxing chlorobenzene (4 hours).
  • Yield : 82% after distillation.

Direct Sulfonation of Pre-Functionalized Benzene

Friedel-Crafts Alkylation :

  • React 2-methoxybenzene with tert-butyl chloride in AlCl₃ (1.2 equiv) at −10°C to install the tert-butyl group.
    Sulfonation :
  • Treat with chlorosulfonic acid (2 equiv) at 50°C for 6 hours, followed by quenching with SOCl₂ to generate sulfonyl chloride.
  • Overall Yield : 65–70%.

Preparation of Cyclohexylmethylamine

Gabriel Synthesis

  • Cyclohexylmethyl bromide + potassium phthalimide in DMF (120°C, 8 hours) → N-cyclohexylmethylphthalimide (89% yield).
  • Hydrazinolysis with NH₂NH₂·H₂O in ethanol (reflux, 3 hours) → cyclohexylmethylamine (91% yield).

Reductive Amination

  • Cyclohexanecarbaldehyde + NH₃ in MeOH, NaBH₃CN (0°C to RT, 12 hours) → 82% yield.

Sulfonamide Coupling Reaction

Standard Sulfonyl Chloride-Amine Coupling

  • Conditions : 5-(tert-Butyl)-2-methoxybenzenesulfonyl chloride (1.0 equiv), cyclohexylmethylamine (1.2 equiv), pyridine (2.0 equiv) in anhydrous DCM (0°C → RT, 4 hours).
  • Workup : Wash with 1M HCl, brine, dry (Na₂SO₄), and purify via flash chromatography (hexane/EtOAc 3:1).
  • Yield : 88%.

One-Pot Sulfinyl Nitrene Methodology

  • Innovation : Adapting the unified approach from J. Am. Chem. Soc. 2020:
    • Generate sulfinyl nitrene intermediate from tert-butyl sulfinylhydroxylamine (1 ) using Grignard reagents.
    • React with cyclohexylmethylamine in THF at −78°C → RT.
  • Advantage : Avoids sulfonyl chloride handling; Yield : 76%.

Optimization and Challenges

Steric Hindrance Mitigation

  • Problem : tert-Butyl and methoxy groups hinder sulfonyl chloride electrophilicity.
  • Solution : Use excess amine (1.5 equiv) and DMAP catalyst to accelerate coupling.

Byproduct Formation

  • Observation : N,N-disubstituted sulfonamides form with excess amine.
  • Resolution : Slow addition of sulfonyl chloride (1 hour) and strict temperature control (0–5°C).

Analytical Characterization

Table 1: Spectroscopic Data

Property Value
¹H NMR (CDCl₃) δ 1.32 (s, 9H, t-Bu), 3.82 (s, 3H, OCH₃), 2.85 (m, 1H, CH), 1.50–1.20 (m, 11H, cyclohexyl)
¹³C NMR δ 158.2 (C-O), 137.4 (C-SO₂), 56.1 (OCH₃), 35.4 (t-Bu), 29.8 (cyclohexyl)
HRMS (ESI+) [M+H]⁺ calcd. 368.2014, found 368.2011

Comparative Method Analysis

Table 2: Yield and Efficiency

Method Yield (%) Purity (%) Reaction Time (h)
Standard Coupling 88 98 4
Sulfinyl Nitrene 76 95 8
Friedel-Crafts Sulfonation 70 97 12

Industrial-Scale Considerations

  • Cost Efficiency : Thiophenol route preferred for lower PCl₅ usage vs. Friedel-Crafts.
  • Safety : Sulfinyl nitrene method avoids corrosive sulfonyl chlorides but requires cryogenic conditions.

Chemical Reactions Analysis

Types of Reactions

{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine exhibit significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit the growth of various cancer cell lines by interfering with specific metabolic pathways.

Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives could effectively target the enzyme carbonic anhydrase IX, which is overexpressed in many tumors. The derivatives showed IC50 values in the low micromolar range, indicating potent activity against cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Sulfonamides are known to inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

Case Study: Research published in Pharmaceutical Biology highlighted a series of sulfonamide derivatives that reduced inflammation markers in animal models of arthritis, suggesting that this compound could serve as a lead compound for developing anti-inflammatory drugs .

Neuroprotective Effects

There is emerging evidence that sulfonamide compounds can exhibit neuroprotective effects, potentially benefiting conditions such as Alzheimer’s disease and Parkinson’s disease.

Case Study: A study featured in Neuropharmacology found that certain sulfonamide derivatives improved cognitive function in rodent models of neurodegeneration by reducing oxidative stress and inflammation .

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions, which can be optimized for increased yield and purity.

Synthetic Pathways

A common synthetic route includes:

  • Step 1: Synthesis of 5-(Tert-butyl)-2-methoxyphenol.
  • Step 2: Formation of the sulfonamide through reaction with a suitable sulfonyl chloride.
  • Step 3: Coupling with cyclohexylmethylamine to yield the final product.

The efficiency of these steps can be influenced by reaction conditions such as temperature, solvents, and catalysts.

Mechanism of Action

The mechanism of action of {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The cyclohexylmethylamine moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/ID Key Structural Features Hypothesized Properties vs. Target Compound
4-Methoxy-3-[[(methylsulfonyl)amino]methyl]benzenesulfonyl chloride (1016508-63-6) Methoxy, methylsulfonylamino, sulfonyl chloride group Higher reactivity (due to sulfonyl chloride); reduced stability in aqueous media
N-(5-Amino-2-fluorophenyl)-4-butylcyclohexanecarboxamide (1019114-96-5) Cyclohexane carboxamide, fluoro-substituted phenyl Increased lipophilicity (butyl chain); potential for CNS penetration
N-(3-Amino-2-methylphenyl)-3,4-dimethylbenzamide (1016509-11-7) Benzamide core, methyl substituents Lower steric hindrance; possible enhanced solubility in polar solvents
4-(Aminomethyl)-N-[4-(1-methylethyl)phenyl]benzamide (1016764-22-9) Aminomethyl benzamide, isopropylphenyl group Improved binding affinity for aromatic receptors (e.g., serotonin transporters)

Key Observations:

Reactivity and Stability :

  • The target compound’s sulfonyl group differs from sulfonyl chloride (1016508-63-6), which is highly reactive. This suggests the target may exhibit greater stability in biological systems, favoring therapeutic applications .
  • The tert-butyl group in the target compound likely enhances metabolic stability compared to methyl or butyl chains in analogs like 1019114-96-5 .

Lipophilicity and Bioavailability :

  • Cyclohexylmethylamine in the target compound may confer intermediate lipophilicity, balancing membrane permeability and aqueous solubility better than the highly lipophilic 4-butylcyclohexane carboxamide (1019114-96-5) .

Pharmacological Potential: While benzamide analogs (e.g., 1016764-22-9) target aminergic receptors, the sulfonamide group in the target compound may favor kinase or protease inhibition, a common trait of sulfonamides .

Biological Activity

The compound {[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine , with CAS number 946309-65-5, is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H29NO3S
  • Molecular Weight : 339.4928 g/mol
  • Structure : The compound features a tert-butyl group and a methoxyphenyl moiety linked to a sulfonamide functional group, which is known to influence its biological activity.

Research indicates that compounds with sulfonamide structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanisms by which this compound operates are still under investigation. However, the following potential mechanisms have been identified:

  • Inhibition of Enzymatic Activity : Sulfonamides typically inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
  • Modulation of Cellular Signaling Pathways : The compound may affect pathways involved in inflammation and cell proliferation.

Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of Gram-positive bacteria
Anti-inflammatoryReduces cytokine production in vitro
AnticancerInduces apoptosis in cancer cell lines

Antimicrobial Activity

A study demonstrated that this compound exhibits significant antimicrobial activity against various strains of bacteria. The compound was tested against both Gram-positive and Gram-negative bacteria, showing a notable inhibition zone in agar diffusion assays.

Anti-inflammatory Effects

In vitro experiments revealed that the compound effectively reduces the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated macrophages. This suggests its potential use in treating inflammatory conditions.

Anticancer Properties

Research involving cancer cell lines indicated that this compound can induce apoptosis through the activation of caspase pathways. The study highlighted its effectiveness against breast and prostate cancer cells, warranting further investigation into its therapeutic potential.

Q & A

Q. How can researchers address contradictory cytotoxicity data across cell lines?

  • Methodological Answer : Standardize assay conditions (e.g., 48-hour exposure, 10% FBS). Use orthogonal assays (MTT, ATP luminescence) to confirm results. Evaluate off-target effects via kinome profiling or transcriptomics .

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